2-Methoxycyclohexan-1-ol

CAS No.: 2979-24-0

Cat. No.: VC3764048

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2979-24-0 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 2-methoxycyclohexan-1-ol |

| Standard InChI | InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 |

| Standard InChI Key | DCQQZLGQRIVCNH-UHFFFAOYSA-N |

| SMILES | COC1CCCCC1O |

| Canonical SMILES | COC1CCCCC1O |

Introduction

Chemical Identification and Fundamental Properties

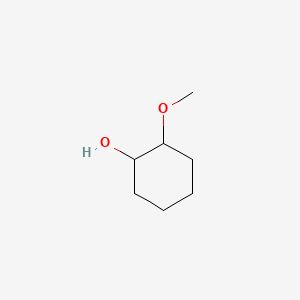

2-Methoxycyclohexan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol. It is registered under several CAS numbers including 2979-24-0 (general form), 7429-40-5 (trans-isomer), and 7429-41-6 (cis-isomer), reflecting its existence in different isomeric forms. The compound's IUPAC name is 2-methoxycyclohexan-1-ol, though it may also be referred to as cyclohexanol, 2-methoxy- in some nomenclature systems. Its chemical structure is characterized by a cyclohexane ring with a hydroxyl group at position 1 and a methoxy group at position 2, giving it unique chemical and physical properties that distinguish it from other cyclohexanol derivatives.

Chemical Structure and Identifiers

The structural characteristics of 2-methoxycyclohexan-1-ol are reflected in its various chemical identifiers, which are crucial for accurate compound cataloging and reference in scientific literature. The compound can be represented by several standardized chemical notations as shown in the table below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-methoxycyclohexan-1-ol |

| InChI | InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 |

| InChI Key | DCQQZLGQRIVCNH-UHFFFAOYSA-N |

| Canonical SMILES | COC1CCCCC1O |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

These identifiers provide unambiguous ways to reference the compound in databases and scientific communications. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations are particularly valuable for computational chemistry applications and database searches. The cyclohexane backbone with its specific substitution pattern gives 2-methoxycyclohexan-1-ol distinctive chemical behavior that influences its reactivity and applications in various fields.

Physical Properties

The physical characteristics of 2-methoxycyclohexan-1-ol include a boiling point of approximately 170°C, which is consistent with compounds of similar molecular weight and functional group composition. The compound exhibits differential solubility patterns, being readily soluble in common organic solvents such as ethanol and ether, but demonstrating limited solubility in water due to its predominantly hydrophobic cyclohexane backbone despite the presence of polar functional groups. This solubility profile influences its application in various reaction systems and extraction processes, particularly in industrial settings where solvent selection is a critical consideration. The compound's physical state at room temperature is typically a colorless to pale yellow liquid, though precise color may vary depending on purity and storage conditions.

Synthesis Methods and Production

2-Methoxycyclohexan-1-ol can be synthesized through several methodologies, with the alcoholysis reaction of cyclohexene oxide and methanol being one of the most efficient approaches. This particular synthetic route employs a catalyst such as Ag2CsPW12O40, which facilitates the ring-opening of cyclohexene oxide followed by methoxylation. The reaction typically proceeds under controlled temperature and pressure conditions to optimize yield and selectivity toward the desired 2-methoxycyclohexan-1-ol product. The stereochemical outcome of this synthesis can be influenced by the choice of catalyst and reaction parameters, allowing for preferential formation of either the cis or trans isomer depending on the specific requirements of the application.

Industrial Production Methods

In industrial settings, the production of 2-methoxycyclohexan-1-ol incorporates various activators to enhance reaction efficiency and product selectivity. Common activators employed include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), PCD-(tpy)Fe complexes, Cp2ZrCl2 (zirconocene dichloride), Cu-MOF (copper-based metal-organic frameworks), and GaCl3/PVP (gallium chloride/polyvinylpyrrolidone) systems. These activators function through different mechanisms, including electron transfer facilitation, Lewis acid catalysis, and metal-coordinated activation of reaction substrates. The choice of activator is typically dictated by considerations of cost, environmental impact, reaction scale, and the specific isomeric form of 2-methoxycyclohexan-1-ol desired for the application.

Alternative Synthetic Approaches

Recent advances in green chemistry have led to the development of more environmentally benign synthetic routes for 2-methoxycyclohexan-1-ol production. Electrocatalytic methods using ternary PtRhAu catalysts have demonstrated promising results for the selective hydrogenation of guaiacol to 2-methoxycyclohexan-1-ol, offering higher selectivity while suppressing undesired demethoxylation side reactions. This approach represents a significant advancement in sustainable production methods, particularly for large-scale industrial applications where minimizing waste and energy consumption is paramount. The electrolyte composition in these electrocatalytic processes significantly influences the product distribution and Faradaic efficiency, highlighting the importance of careful process optimization.

The stereochemistry of 2-methoxycyclohexan-1-ol presents interesting conformational complexities due to the presence of two substituents on the cyclohexane ring. Studies using 13C NMR spectroscopy at low temperatures have revealed an equilibrium between diaxial and diequatorial conformers, with the diequatorial conformer (where both methoxy and hydroxyl groups occupy equatorial positions) being favored in more polar solvents. This conformational preference is attributed to the minimization of steric interactions and the influence of solvent-solute hydrogen bonding interactions. The trans isomer of 2-methoxycyclohexan-1-ol can adopt a conformation where both substituents occupy equatorial positions, minimizing 1,3-diaxial interactions and resulting in a more stable arrangement compared to conformations with axial substituents.

Influence of Conformation on Reactivity

Biological Activity and Applications

2-Methoxycyclohexan-1-ol has demonstrated notable biological activities that position it as a compound of interest in pharmaceutical and medicinal chemistry research. Research has revealed significant antimicrobial properties against various bacterial and fungal strains, with particularly promising activity against Candida albicans (MIC: 16 μg/mL), Staphylococcus aureus (MIC: 32 μg/mL), and Escherichia coli (MIC: 64 μg/mL). These findings suggest potential applications in developing novel antimicrobial agents, especially against resistant strains that pose increasing challenges in clinical settings. The compound's structural features, including the cyclohexane backbone and the specific arrangement of hydroxyl and methoxy functional groups, are believed to contribute to its biological activity profile through interactions with microbial cellular components.

Ion Channel Modulation

Recent studies have identified 2-methoxycyclohexan-1-ol as a modulator of TRPM8 ion channels, which play crucial roles in sensory perception including temperature and pain sensation. Research has demonstrated that the compound acts as an agonist, enhancing calcium influx in cells expressing TRPM8 receptors at concentrations of approximately 10 μM, with activity comparable to that of menthol, a known TRPM8 agonist. This activity suggests potential applications in pain management therapies, particularly for conditions involving hyperalgesia or abnormal cold sensitivity. The mechanism of this ion channel modulation likely involves specific interactions between the functional groups of 2-methoxycyclohexan-1-ol and the binding pocket of the TRPM8 channel protein, which could inform the design of more potent and selective modulators.

Pharmaceutical Precursor Applications

Beyond its direct biological activities, 2-methoxycyclohexan-1-ol serves as an important precursor in the synthesis of pharmaceutically relevant compounds. The compound has been utilized as an intermediate in the development of new drugs, leveraging its functional group arrangement for the construction of more complex molecular architectures. Pharmaceutical applications benefit from the compound's well-defined stereochemistry and the opportunity for selective functionalization at specific positions of the cyclohexane ring. The hydroxyl and methoxy groups provide convenient handles for further structural elaboration through established synthetic methodologies, enabling the preparation of diverse compound libraries for drug discovery programs.

Industrial and Research Applications

The utility of 2-methoxycyclohexan-1-ol extends into various industrial sectors including the production of dyes, spices, and other consumer products. In the flavor and fragrance industry, the compound serves as a precursor in the synthesis of vanillin through pathways involving its oxidation product, 2-methoxycyclohexanone. The compound's controlled reactivity and functional group compatibility make it suitable for integration into multistep synthetic sequences for complex target molecules. Industrial applications often leverage the stereoselectivity of reactions involving 2-methoxycyclohexan-1-ol to access specific isomeric forms of downstream products with desired properties.

Catalytic Studies and Process Development

2-Methoxycyclohexan-1-ol has been employed as a model compound in catalytic studies aimed at understanding reaction mechanisms and developing more efficient synthetic processes. Research involving acid catalysis has demonstrated that acid sites, such as those found in HZSM-5 zeolite, can promote the dehydration of 2-methoxycyclohexan-1-ol as a key step in its conversion to cyclohexane derivatives. These studies contribute valuable insights for process optimization in industrial applications, particularly for large-scale production of cyclohexane-based commodity chemicals. The interactions between 2-methoxycyclohexan-1-ol and various catalyst surfaces have been investigated using both experimental techniques and computational methods to elucidate structure-activity relationships that guide catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume